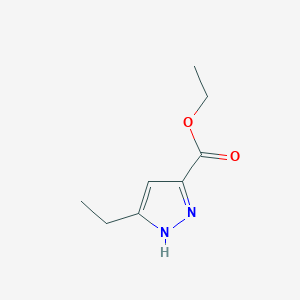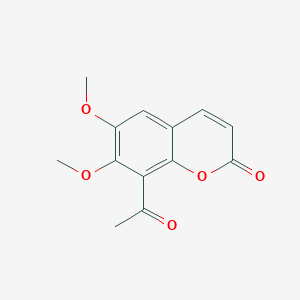![molecular formula C12H11Cl2F3N2O B3041284 (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone CAS No. 266361-80-2](/img/structure/B3041284.png)
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone, focusing on six unique fields:
Pharmaceutical Applications
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone is a compound of interest in pharmaceutical research due to its potential as a bioactive molecule. Its unique structure, combining pyridyl and piperidino groups with trifluoromethyl substitution, makes it a candidate for drug development targeting various diseases. Research has shown that such compounds can exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Agrochemical Applications
This compound is also explored in the agrochemical industry, particularly in the development of pesticides and herbicides. The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it effective against a wide range of pests and weeds. Studies have demonstrated that derivatives of trifluoromethylpyridine are crucial in protecting crops from pests, contributing to increased agricultural productivity .
Veterinary Medicine
In veterinary medicine, (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone and its derivatives are investigated for their potential use in treating animal diseases. The compound’s bioactive properties can be harnessed to develop medications for livestock and pets, addressing issues such as infections and parasitic infestations .
Material Science
The unique chemical properties of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone make it a valuable compound in material science. It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. These materials have applications in various industries, including electronics and aerospace .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing more complex molecules. Researchers utilize it in the development of new synthetic routes and methodologies, contributing to advancements in chemical synthesis techniques .
Environmental Science
In environmental science, (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone is studied for its potential impact on the environment and its role in pollution control. Its stability and persistence in the environment necessitate research into its degradation pathways and the development of methods to mitigate its environmental impact .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and the effects of chemical modifications on biological systems .
Medicinal Chemistry
In medicinal chemistry, (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone is explored for its potential to modulate biological targets. Researchers investigate its interactions with proteins, nucleic acids, and other biomolecules to develop new therapeutic agents. Its ability to form stable complexes with biological targets makes it a promising candidate for drug discovery .
Synthesis and application of trifluoromethylpyridines Anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone
Safety and Hazards
The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation, and may be harmful if swallowed. It may also cause irritation of the digestive tract and respiratory tract irritation. In case of exposure, the recommended first aid measures include flushing the eyes and skin with water, removing the person from exposure, and seeking medical aid .
properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3N2O/c13-9-5-7(6-10(14)18-9)11(20)19-3-1-8(2-4-19)12(15,16)17/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWNKOTEBMXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)












